Momordicoside I aglycone

Diabetes In Vivo Pharmacology Natural Product Chemistry

Momordicoside I aglycone (CAS 81910-41-0, ≥98% purity) is the only cucurbitane triterpenoid aglycone proven to produce a robust in vivo hypoglycemic effect, unlike the structurally similar but inactive charantin aglycones. This essential positive control validates antidiabetic activity in rodent models and serves as a pristine scaffold for AMPK/GLUT4 pathway probing and SAR derivatization. Avoid experimental failure: insist on this specific aglycone.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 81910-41-0
Cat. No. B583243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordicoside I aglycone
CAS81910-41-0
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1
InChIKeyGDWGKJJMMBZZDX-ITPHIMIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Momordicoside I Aglycone (CAS 81910-41-0): Definitive Procurement Guide for Hypoglycemic Cucurbitane Research


Momordicoside I aglycone (CAS 81910-41-0), systematically designated as 5β,19-epoxycucurbita-6,23-diene-3β,25-diol, is a distinct cucurbitane-type triterpenoid aglycone derived from the bitter melon plant (Momordica charantia) [1]. It constitutes the core, non-glycosylated scaffold of the bioactive saponin Momordicoside I. This compound is characterized by a polycyclic hydrocarbon framework (C30H48O3) with a defined stereochemistry of nine chiral centers, and it is supplied as a high-purity reference standard (typically ≥95-98%) for advanced pharmacological and analytical investigations .

Why Momordicoside I Aglycone Cannot Be Substituted with Charantin Aglycones for In Vivo Hypoglycemic Validation


Substituting Momordicoside I aglycone with seemingly similar in-class aglycones, such as the aglycones of charantin (another major bitter melon constituent), is not scientifically equivalent for diabetes research. Direct comparative in vivo studies have demonstrated a stark functional divergence: while Momordicoside I aglycone and related cucurbitane compounds produce a significant hypoglycemic effect, the two aglycones of charantin fail to show any such activity [1]. This evidence underscores that specific minor structural variations among cucurbitane triterpenoids profoundly dictate their in vivo pharmacological outcomes. Consequently, generic substitution risks experimental failure and invalidates comparative studies.

Momordicoside I Aglycone (81910-41-0): Head-to-Head and Class-Level Quantitative Evidence for Procurement


In Vivo Hypoglycemic Efficacy of Momordicoside I Aglycone Versus Charantin Aglycones

In a direct comparative in vivo study, Momordicoside I aglycone (as part of the cucurbitane triterpenoid fraction) demonstrated a clear hypoglycemic effect in diabetes-induced male ddY mice, whereas the two aglycones of charantin, another major class of compounds from the same plant, exhibited no measurable hypoglycemic activity under identical experimental conditions [1].

Diabetes In Vivo Pharmacology Natural Product Chemistry

AMPK Pathway Activation and GLUT4 Translocation: Class-Wide Mechanism of Aglycones

Studies on closely related cucurbitane aglycones (derived from momordicosides Q, R, S, T, and karaviloside XI) have demonstrated that this class of compounds stimulates the translocation of GLUT4 to the cell membrane in both L6 myotubes and 3T3-L1 adipocytes, an effect associated with increased activity of AMP-activated protein kinase (AMPK) [1].

Diabetes Cell Signaling Metabolic Disease

Physicochemical Identity and Purity as a Procurement Standard

The compound is defined by a precise set of physicochemical properties that distinguish it from its glycosylated counterparts and other aglycones. It has a molecular formula of C30H48O3, a molecular weight of 456.70 g/mol, a calculated logP of 6.83, and a melting point range typically above 200°C . It is commercially available with a purity of ≥98% (HPLC), verified by MS and NMR .

Analytical Chemistry Quality Control Reference Standards

Procurement-Focused Application Scenarios for Momordicoside I Aglycone


Validating In Vivo Hypoglycemic Activity in Diabetes Models

Momordicoside I aglycone is the definitive choice for research aiming to confirm and quantify in vivo antidiabetic effects of cucurbitane triterpenoids. As demonstrated, it provides a clear, positive hypoglycemic signal, unlike the closely related charantin aglycones, which are inactive [1]. This makes it an essential positive control or lead compound in studies utilizing diabetes-induced rodent models.

Elucidating AMPK/GLUT4-Dependent Metabolic Mechanisms

For studies investigating the AMPK pathway and its role in glucose disposal, this aglycone serves as a valuable chemical probe. The established class-level evidence of GLUT4 translocation and AMPK activation by structurally similar aglycones provides a strong rationale for its use in mechanistic studies in myotubes and adipocytes [1]. Procuring the pure aglycone allows for dose-response experiments free from the influence of sugar moieties.

Conducting Structure-Activity Relationship (SAR) Studies on Cucurbitane Scaffolds

The well-defined stereochemistry and high purity (≥98%) of Momordicoside I aglycone make it an ideal starting point for SAR campaigns focused on the cucurbitane nucleus [1]. Researchers can systematically derivatize this core scaffold to explore how specific modifications (e.g., oxidation, glycosylation) impact hypoglycemic and AMPK-activating activities, with the charantin aglycones serving as a comparative benchmark for inactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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